molecular formula C8H5N3O B11917933 2h-Pyrazolo[3,4-g]benzoxazole CAS No. 42318-51-4

2h-Pyrazolo[3,4-g]benzoxazole

Cat. No.: B11917933
CAS No.: 42318-51-4
M. Wt: 159.14 g/mol
InChI Key: ICWYFBOMDJSELM-UHFFFAOYSA-N
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Description

2H-Pyrazolo[3,4-g]benzoxazole is a heterocyclic compound featuring a fused pyrazole and benzoxazole ring system. The benzoxazole moiety contributes to its stability and bioactivity, making it a scaffold of interest in medicinal chemistry, particularly for antimicrobial and anticancer applications .

Properties

CAS No.

42318-51-4

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

2H-pyrazolo[3,4-g][1,3]benzoxazole

InChI

InChI=1S/C8H5N3O/c1-2-7-8(12-4-9-7)5-3-10-11-6(1)5/h1-3H,4H2

InChI Key

ICWYFBOMDJSELM-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=CC3=NN=CC3=C2O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Oxazolo[5,4-e]indazole typically involves the formation of the oxazole ring followed by the construction of the indazole moiety.

Industrial Production Methods: Industrial production of 2H-Oxazolo[5,4-e]indazole may involve optimized synthetic routes that ensure high yield and purity. These methods often employ transition metal catalysts to facilitate the cyclization processes, reducing the formation of byproducts and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 2H-Oxazolo[5,4-e]indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of 2H-Oxazolo[5,4-e]indazole, which can exhibit different biological and chemical properties .

Scientific Research Applications

2H-Pyrazolo[3,4-g]benzoxazole exhibits a range of biological activities that make it a promising candidate for pharmaceutical development:

  • Antitumor Activity : Research indicates that this compound shows significant potential as an antitumor agent. It has been studied for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting its role in targeting tumor growth and metastasis . For instance, derivatives of this compound have demonstrated efficacy against breast cancer cells (MCF-7), showing considerable inhibition of tumor growth and induction of cancer cell apoptosis .
  • Anti-inflammatory and Antimicrobial Properties : In addition to its antitumor effects, 2H-Pyrazolo[3,4-g]benzoxazole has been noted for its anti-inflammatory and antimicrobial properties. Studies have shown that certain derivatives possess activity against bacterial strains and fungi, making them suitable candidates for treating infections .

Case Studies

Several studies have documented the applications of 2H-Pyrazolo[3,4-g]benzoxazole in various therapeutic contexts:

  • Cancer Research : A study focused on the compound's interaction with specific enzymes involved in tumor growth revealed insights into its mechanism of action. The findings suggested that modifications to the compound could enhance its pharmacological profile .
  • Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of various derivatives against common bacterial strains. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 2H-Oxazolo[5,4-e]indazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Analogues

Benzothiazoles vs. Benzoxazoles

  • Structural Difference : Benzothiazoles replace the oxygen atom in benzoxazoles with sulfur, altering electronic properties and lipophilicity. This substitution impacts binding interactions; for example, benzoxazoles engage in hydrogen bonding via the oxygen atom, while benzothiazoles rely on sulfur-mediated van der Waals interactions .
  • Bioisosterism : Benzoxazoles are bioisosteres of benzothiazoles, as demonstrated in anticancer agents. Replacing benzothiazole in Phortress (a fluorinated benzothiazole derivative) with a benzoxazole scaffold retained cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) .

Naphthoxazoles

  • Naphthoxazoles feature an additional fused benzene ring, increasing aromatic surface area and lipophilicity. This enhances membrane permeability but may reduce solubility compared to benzoxazoles .

Pyrazoloquinoxalines

  • Pyrazolo[3,4-g]quinoxalines () share a similar fused pyrazole system but replace benzoxazole with quinoxaline. This structural variation influences electron distribution and target selectivity, as seen in their use as PDGF receptor tyrosine kinase inhibitors .

Antifungal Activity

  • Benzoxazoles : Molecular docking studies reveal benzoxazole derivatives (e.g., compounds 5a–5j ) bind Sec14p, a fungal lipid transfer protein, via π–π stacking (Tyr151) and hydrogen bonding (Ser173). Their binding energies (-6.96 to -7.54 kcal/mol) and predicted inhibit constants (2.99–7.97 µM) are comparable to reference inhibitors picolinamide (PIA) and benzamide (BEA) .

Anticancer Activity

  • Benzoxazoles: Derivatives with 5-chloro substituents exhibit enhanced anticancer activity. For example, benzoxazole hybrids (e.g., A–D in ) showed nanomolar IC50 values against PARP-2, a target in breast cancer therapy .
  • Benzoxazole hybrids address this by improving water solubility while maintaining efficacy .

Enzyme Inhibition

  • Benzoxazoles: Combinatorial libraries based on benzoxazole templates yielded soluble epoxide hydrolase (hsEH) inhibitors with IC50 values in the nanomolar range. Key interactions include hydrogen bonding with Asp335 and hydrophobic packing .
Structure-Activity Relationship (SAR)
  • Substituent Effects: 5-Chloro Substitution: Critical for anticancer activity in benzoxazoles, enhancing interactions with PARP-2’s hydrophobic pocket . Phenoxy Ether Moieties: Improve antifungal activity by enabling van der Waals interactions with Sec14p residues (e.g., Gln202, Met209) .
  • Hybridization Strategies : Combining benzoxazole with triazole or reversed amide linkers (e.g., hybrid D ) enhances cytotoxicity and PARP-2 inhibition .
Physicochemical Properties
Property 2H-Pyrazolo[3,4-g]benzoxazole Benzothiazole Analogues Naphthoxazoles
LogP Moderate (~2.5–3.5) Higher (~3.0–4.0) Highest (~4.0–5.0)
Solubility (aq.) Low Very Low Insoluble
Thermal Stability High (m.p. 200–250°C) Moderate High

Biological Activity

2H-Pyrazolo[3,4-g]benzoxazole is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of 2H-Pyrazolo[3,4-g]benzoxazole is C_{10}H_{7}N_{3}O, with a molecular weight of approximately 158.16 g/mol. The compound features a fused pyrazole and benzoxazole ring system, which contributes to its unique chemical reactivity and biological activity.

Antitumor Activity

Research indicates that 2H-Pyrazolo[3,4-g]benzoxazole exhibits significant antitumor properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Notable findings include:

  • Cytotoxicity : The compound displayed cytotoxic effects with IC50 values ranging from 0.28 µM to 48 µM against different cancer cell lines, including A549 (lung cancer) and Hep-2 (laryngeal cancer) cells .
  • Mechanism of Action : The compound interacts with specific enzymes or receptors involved in tumor growth, potentially inhibiting pathways critical for cancer cell survival and proliferation .

Antimicrobial Activity

In addition to its antitumor effects, 2H-Pyrazolo[3,4-g]benzoxazole has demonstrated antimicrobial properties. Studies have reported its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentrations (MIC) for these activities range from 250 to 7.81 µg/ml .

Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory potential. Derivatives of pyrazole compounds are known for their ability to modulate inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Comparative Analysis with Related Compounds

A comparison of 2H-Pyrazolo[3,4-g]benzoxazole with structurally similar compounds reveals its unique attributes:

CompoundStructural FeaturesBiological ActivityUniqueness
2H-Pyrazolo[3,4-g]benzoxazole Fused pyrazole-benzoxazole ringsAntitumor activityUnique fused ring system
Pyrazolo[3,4-d]pyrimidine Fused pyrimidine-pyrazole ringsAntitumor activityDifferent nitrogen heterocycles
Benzothiazole derivatives Contains sulfur in the heterocycleAntimicrobialSulfur presence alters reactivity
1,3-benzoxazole derivatives Simple benzoxazole structureAntimicrobialLess complex than pyrazole derivatives

This table highlights the distinct biological activities and structural features that set 2H-Pyrazolo[3,4-g]benzoxazole apart from similar compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of 2H-Pyrazolo[3,4-g]benzoxazole:

  • Abadi et al. synthesized a series of pyrazole derivatives that exhibited varying degrees of cytotoxicity against A549 cell lines, with one compound showing an IC50 value of 48 μM at 48 hours .
  • Zheng et al. reported new pyrazole derivatives linked to benzimidazole that demonstrated significant anticancer activity against multiple cell lines including A549 and HepG2, showcasing IC50 values as low as 0.28 µM .
  • Gamal et al. developed newer pyrazole derivatives that displayed promising anticancer results against the A375 melanoma cell line, indicating the compound's versatility in targeting different cancer types .

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